6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
6-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a tricyclic scaffold comprising a piperidine ring fused to an indole moiety. The core structure, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, is classified as a 1,2,3,4-tetrahydro-γ-carboline, a "privileged structure" known for its versatility in drug discovery due to its ability to interact with diverse biological targets . The compound is distinguished by a fluorine atom at position 6 and a methyl group at position 2 (Figure 1). These substituents modulate electronic properties, lipophilicity, and binding interactions, making it a candidate for therapeutic applications, particularly as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator .
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEVVXZRMUMEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which can be further modified to introduce the fluoro and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to
Biological Activity
6-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the indole family. This compound is notable for its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its efficacy in various biological assays, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 6-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- Molecular Formula : C12H13FN2
- CAS Number : 1060980-59-7
Antimicrobial Properties
Research has demonstrated that derivatives of the pyrido[4,3-b]indole core exhibit significant antimicrobial properties. A study indicated that certain derivatives showed promising activity against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 0.8 | Klebsiella pneumoniae |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in various cancer models:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | 12.0 |
The results indicate a dose-dependent response with significant cytotoxicity at lower concentrations .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific cellular targets. Studies suggest that it may act as an inhibitor of key enzymes involved in cell signaling pathways associated with proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrido[4,3-b]indole scaffold have been investigated:
- Fluorine Substitution : The presence of fluorine at the 6-position has been shown to enhance potency.
- Methyl Substitution : Variations in methyl group positioning significantly affect biological activity.
- Hydrophobic Interactions : Alterations that increase hydrophobic character often correlate with improved membrane permeability and bioavailability.
Case Studies
A notable case study involved the evaluation of a series of derivatives based on the pyrido[4,3-b]indole scaffold for their potential as anticancer agents. The study utilized various cancer cell lines and demonstrated that specific substitutions led to enhanced efficacy and reduced toxicity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Key Structural Features :
- Core : 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (molecular formula: C₁₁H₁₂N₂; molecular weight: 172.23 g/mol) .
- Substituents :
- Fluorine at position 6 (enhances metabolic stability and target affinity).
- Methyl group at position 2 (influences conformational flexibility and steric interactions).
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are contextualized below against structurally analogous derivatives.
Structural Analogues and Substituent Effects
Table 1: Substituent Variations in Tetrahydro-pyrido[4,3-b]indole Derivatives
Key Observations :
Fluorine at position 6 reduces metabolic degradation, as evidenced by stability in UPLC-MS analyses (tR = 1.31 min; [M+H]⁺ = 205.8) .
Methyl Group Positioning: Methyl at position 2 (as in the target compound) improves steric hindrance without compromising activity.
Methoxy vs. Trifluoromethyl Groups :
Key Findings :
- Dual Mutant Activity : The 6-fluoro-2-methyl derivative demonstrates broad-spectrum activity against both F508del and G551D CFTR mutants, approaching the efficacy of the clinical benchmark VX-770 .
- Conformational Dynamics : Derivatives with unsubstituted piperidine rings (e.g., target compound) retain conformational flexibility, enabling adaptation to mutant CFTR channels. In contrast, bulky substituents (e.g., 3,3,9-trimethyl) restrict motion, reducing efficacy .
Q & A
Q. What are the optimized synthetic routes for preparing 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
Methodological Answer: Synthetic strategies often involve Fischer indole synthesis or cyclization of substituted piperidines. For example:
- Fischer Indole Synthesis : Reacting aryl hydrazines with 4-piperidone derivatives under acidic conditions yields the tetrahydro-pyridoindole scaffold .
- Cyclization Avoidance of Aryl Hydrazines : A safer method uses 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in solvents like THF or dioxane at 20°C to reflux temperatures, avoiding toxic intermediates .
- One-Pot Synthesis : Cyclohexanones and substituted phenyl hydrazine hydrochlorides react in PEG-400 at 110–120°C without catalysts, enabling efficient γ-carboline formation .
Q. How is the structural purity of the compound validated in synthetic workflows?
Methodological Answer: Characterization employs:
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and ring saturation (e.g., fluorine integration at C6 and methyl at C2) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., FAB-HRMS for exact mass) .
- Chromatography : TLC and column chromatography (e.g., 70:30 ethyl acetate:hexane) assess purity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of pyridoindole derivatives?
Methodological Answer: Key modifications include:
- Substituent Effects : Introducing alkyl/aralkyl groups (e.g., methyl at C2) enhances metabolic stability, while sulfonyl groups improve solubility and receptor binding .
- Fluorine Impact : Fluorine at C6 increases electronegativity, enhancing interactions with hydrophobic pockets in targets like 5-HT₆ or CB2 receptors .
- Pharmacophore Optimization : Ethylsulfonyl or tetrahydropyran substituents at C5/C8 improve agonist activity (e.g., CB2 EC₅₀ = 49 nM) .
Q. How can computational methods predict reactivity or binding modes of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulates binding to targets (e.g., c-Met kinase or CB2 receptors) to identify key residues (e.g., hydrogen bonds with Asp154 in c-Met) .
- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for >50 ns) .
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use MTT assays with consistent cell lines (e.g., Hela, MCF-7) and controls to minimize variability .
- Metabolic Stability Tests : Evaluate liver microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
- Receptor Profiling : Compare selectivity across related targets (e.g., 5-HT₆ vs. H1 receptors) using radioligand binding assays .
Experimental Design and Optimization
Q. What strategies improve reaction yields during scale-up synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 reduces side reactions .
- Catalyst Screening : CuI accelerates azide-alkyne cycloadditions (e.g., 42% yield for triazole derivatives) .
- Purification Techniques : Gradient flash chromatography (e.g., ethyl acetate/hexane) resolves closely eluting impurities .
Q. How is the compound evaluated for in vitro anti-cancer activity?
Methodological Answer:
- Cell Line Panels : Test against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer lines using MTT assays .
- Dose-Response Curves : Calculate IC₅₀ values (e.g., 0.5–10 µM) with 72-hour exposure .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (e.g., cyclin D1 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
